molecular formula C16H15ClN4OS B2672313 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1707562-54-6

7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2672313
CAS No.: 1707562-54-6
M. Wt: 346.83
InChI Key: OKEAPVNFGWQEMK-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is a synthetic bicyclic heteroaromatic compound with a molecular formula of C22H19ClN4OS and a molecular weight of 422.93 g/mol . This structurally complex molecule is built on a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. The core structure is substituted at the 2-position with a piperazinyl group, a moiety commonly associated with receptor binding in central nervous system (CNS) targets, and at the 7-position with a 2-chlorophenyl group, which can enhance lipophilicity and influence pharmacodynamic properties . Compounds featuring the piperazinyl-thienopyrimidine backbone are frequently investigated as key intermediates or final products in drug discovery programs. Research into analogous piperazinyl-bicyclic derivatives has shown that such structures can act as potent and selective ligands for biological targets such as the α2δ-1 subunit of voltage-gated calcium channels, which is a validated target for neuropathic pain . Furthermore, related 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been reported in scientific literature as potent Akt inhibitors with demonstrated antiproliferative effects in cancer cell lines, highlighting the potential of this chemical class in oncology research . This compound is intended for research and development purposes only by technically qualified personnel. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-(2-chlorophenyl)-2-piperazin-1-yl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c17-12-4-2-1-3-10(12)11-9-23-14-13(11)19-16(20-15(14)22)21-7-5-18-6-8-21/h1-4,9,18H,5-8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEAPVNFGWQEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

  • Formation of the Thienopyrimidine Core: : The initial step involves the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophene derivatives with formamide or other suitable reagents under acidic or basic conditions.

  • Introduction of the 2-Chlorophenyl Group: : The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the thienopyrimidine intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

  • Attachment of the Piperazine Moiety: : The final step involves the introduction of the piperazine group. This can be accomplished by reacting the intermediate with piperazine in the presence of a suitable solvent like ethanol or acetonitrile under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the nitro groups if present on the aromatic rings. Typical reducing agents include sodium borohydride and catalytic hydrogenation.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Studies have shown that derivatives of thienopyrimidine exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating different medical conditions.

Industry

Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly influences molecular properties. Key analogs include:

Compound Position 7 Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-Chlorophenyl C₂₂H₁₈ClN₅OS 443.93* Chlorine enhances lipophilicity
7-(2-Methylphenyl) analog 2-Methylphenyl C₂₃H₂₁ClN₄OS 436.96 Methyl reduces electronegativity
7-(3-Chlorophenyl) analog 3-Chlorophenyl C₂₂H₁₈ClN₅OS 443.93* Altered steric/electronic effects
7-(2-Fluorophenyl) analog 2-Fluorophenyl C₂₂H₁₈F₂N₅OS 426.47 Fluorine improves metabolic stability

*Estimated based on structural similarity.

Discussion :

  • The 2-chlorophenyl group in the target compound likely enhances binding affinity through hydrophobic interactions compared to methyl .
  • Fluorine substitution (e.g., 2-fluorophenyl) may reduce toxicity and improve bioavailability due to its electronegativity and smaller size .

Substituent Variations at Position 2

The piperazinyl group at position 2 is critical for interactions with biological targets. Modifications here alter pharmacokinetics:

Compound Position 2 Substituent Molecular Weight Key Features Reference
Target Compound Piperazin-1-yl 443.93* Balanced solubility and affinity
2-(4-Benzylpiperazin-1-yl) analog 4-Benzylpiperazinyl 437.00 Benzyl increases lipophilicity
2-(4-Methylpiperazin-1-yl) analog 4-Methylpiperazinyl ~430 (estimated) Methyl enhances metabolic rate
2-Piperidin-1-yl analog Piperidinyl (non-cyclic amine) 425.50 Reduced hydrogen-bonding capacity

Discussion :

  • Benzyl-substituted piperazines (e.g., 4-benzylpiperazinyl) may prolong half-life but risk increased off-target interactions .

Halogenation Effects: Chloro vs. Fluoro

Halogen placement impacts electronic and steric properties:

Compound Halogen Position Molecular Weight Key Features Reference
Target Compound 2-Chlorophenyl 443.93* Enhanced binding affinity
7-(2-Fluorophenyl) analog 2-Fluorophenyl 426.47 Improved metabolic stability
8-Bromo-2-(2-chlorophenyl) benzofuro analog Bromo at position 8 380.60 Bulkier halogen; altered ring system

Discussion :

  • Fluorine’s electronegativity may enhance dipole interactions without steric hindrance .

Heterocyclic Core Modifications

Replacing the thieno[3,2-d]pyrimidinone core with other heterocycles alters activity:

Compound Core Structure Key Features Reference
Target Compound Thieno[3,2-d]pyrimidinone Optimal π-π stacking
4-(3-Phenylpyrazolo) analog Pyrazolo[3,4-d]pyrimidine Increased rigidity
Pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone Expanded aromatic system

Discussion :

  • Pyrido-pyrimidinones (e.g., ) may improve solubility but reduce target specificity.

Biological Activity

7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core and substitutions at the 7 and 2 positions, suggests potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C₁₆H₁₅ClN₄OS
  • Molecular Weight : 346.83 g/mol
  • Structure : The compound features a 2-chlorophenyl group at the 7-position and a piperazine moiety at the 2-position.

Biological Activities

Research indicates that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one exhibit various biological activities, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation through interference with critical signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway. For example, related compounds have demonstrated significant anti-cancer properties in vitro and in vivo studies.
  • Antidiabetic Properties : Some derivatives have been evaluated for their ability to modulate glucose metabolism and improve insulin sensitivity, suggesting potential applications in diabetes management.

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives is often influenced by their structural modifications. A comparative analysis of similar compounds reveals varying degrees of potency against different biological targets:

Compound NameStructureBiological Activity
7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-oneStructureAnticancer
GDC-0980StructurePI3K/mTOR inhibitor
4-amino-n-[1-[4-chloro-3-(piperidin-1-ylmethyl)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidineStructureProtein kinase inhibitor

This table illustrates the diversity within the thieno[3,2-d]pyrimidine class while highlighting how specific substituents can confer distinct biological properties.

Case Studies and Research Findings

  • Anticancer Efficacy : In a study evaluating various thienopyrimidine derivatives, researchers found that certain modifications enhanced anticancer activity significantly. For instance, compounds with electron-withdrawing groups at specific positions exhibited increased potency against breast cancer cell lines.
  • Enzyme Inhibition Studies : Another research focused on the inhibition of monoamine oxidase (MAO) enzymes using related piperazine derivatives. The findings indicated that structural variations could lead to selective inhibition profiles, which are crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Cytotoxicity Assessment : Cytotoxic effects were evaluated using healthy fibroblast cell lines. The results suggested that while some derivatives displayed high toxicity at elevated concentrations, others showed promising safety profiles with minimal cytotoxic effects at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves a multi-step process:

Core formation : Cyclization of precursors (e.g., 3-aminothiophene derivatives) with carbonyl reagents under acidic conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one core .

Substitution : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the piperazine group at position 2 .

Chlorophenyl introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for the 2-chlorophenyl moiety .

  • Optimization : Yield is maximized by controlling temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (5–10% Pd(PPh₃)₄). For example, reports a 65% yield for analogous bromo-substituted intermediates using Pd catalysis .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Techniques :

  • ¹H/¹³C NMR : Key signals include the aromatic protons of the thienopyrimidine core (δ 7.2–8.6 ppm) and piperazine NH protons (δ 1.3–2.5 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₇H₁₅ClN₄OS: 366.0648) .
  • X-ray crystallography : Resolves ambiguity in fused-ring orientation, as seen in for a related thienopyrimidine .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for thienopyrimidine derivatives targeting kinase inhibition?

  • Case Study : shows that substitution at position 6 (e.g., ethynyl groups) reduces PDE7 inhibition, while position 7 modifications (e.g., trifluoromethylbenzyl) enhance selectivity .
  • Methodology :

  • Comparative SAR : Synthesize analogs with systematic substitutions (e.g., piperazine vs. morpholine) and test in enzymatic assays (IC₅₀ values).
  • Computational docking : Use tools like AutoDock Vina to predict binding poses with kinase domains, correlating steric/electronic effects with activity .

Q. How can bioactivity discrepancies between in vitro and cellular assays for this compound be addressed?

  • Hypothesis : Poor cellular permeability or metabolic instability may explain reduced efficacy in cell-based models.
  • Solutions :

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility while retaining affinity ( reports LogP = 2.8 for a related compound with improved bioavailability) .
  • Prodrug design : Mask polar groups (e.g., esterification of piperazine NH) to enhance membrane penetration .

Q. What experimental approaches validate the compound’s mechanism of action in modulating protein targets?

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Kd values (e.g., used SPR to confirm nM-level affinity for a similar thienopyrimidine) .
  • Functional assays :

  • Kinase inhibition : ADP-Glo™ assay to quantify ATP-competitive binding .
  • Cellular pathway analysis : Western blotting for downstream phosphorylation markers (e.g., p-Akt, p-ERK) .

Critical Analysis of Contradictions

  • SAR Paradox : and highlight conflicting effects of substituent positions. Position 6 modifications reduce activity due to steric clashes in the PDE7 catalytic pocket, while position 7 groups optimize hydrophobic interactions .
  • Bioavailability vs. Potency : Hydrophobic groups (e.g., 2-chlorophenyl) improve target binding but may compromise solubility, necessitating formulation adjustments (e.g., nanoemulsion) .

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